molecular formula C21H20FNO4 B11382750 N-[2-(2-fluorophenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide

N-[2-(2-fluorophenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide

Cat. No.: B11382750
M. Wt: 369.4 g/mol
InChI Key: FGQDORTUSNOYIG-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is a synthetic organic compound that combines a fluorophenyl group with a chromenyl moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-fluorophenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2-fluorophenylethylamine and 7-hydroxy-4-methylcoumarin.

    Coupling Reaction: The 2-fluorophenylethylamine is reacted with a suitable coupling agent, such as carbodiimide, to form an amide bond with the carboxyl group of 7-hydroxy-4-methylcoumarin.

    Reaction Conditions: This reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide, under mild heating conditions (50-70°C) and in the presence of a base like triethylamine to facilitate the coupling.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity:

    Continuous Flow Synthesis: Utilizing continuous flow reactors can enhance reaction efficiency and scalability.

    Green Chemistry Approaches: Employing environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide can undergo various chemical reactions:

    Oxidation: The hydroxyl group on the chromenyl moiety can be oxidized to form a ketone.

    Reduction: The amide bond can be reduced to an amine under specific conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a chromone derivative.

    Reduction: Conversion to an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes.

    Receptor Binding: Studied for its binding affinity to various biological receptors.

Medicine

    Drug Development: Explored for its potential as a therapeutic agent in treating diseases such as cancer and inflammation.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science:

    Agriculture: Investigated for its use as a pesticide or herbicide.

Mechanism of Action

The mechanism by which N-[2-(2-fluorophenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-chlorophenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide
  • N-[2-(2-bromophenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide

Uniqueness

  • Fluorine Substitution : The presence of a fluorine atom can significantly alter the compound’s biological activity and pharmacokinetic properties compared to its chloro or bromo analogs.
  • Hydroxyl Group : The hydroxyl group on the chromenyl moiety can enhance its solubility and reactivity.

N-[2-(2-fluorophenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows for diverse reactivity and functionality, making it a valuable subject of study in multiple fields.

Properties

Molecular Formula

C21H20FNO4

Molecular Weight

369.4 g/mol

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanamide

InChI

InChI=1S/C21H20FNO4/c1-13-16-7-6-15(24)12-19(16)27-21(26)17(13)8-9-20(25)23-11-10-14-4-2-3-5-18(14)22/h2-7,12,24H,8-11H2,1H3,(H,23,25)

InChI Key

FGQDORTUSNOYIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)NCCC3=CC=CC=C3F

Origin of Product

United States

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